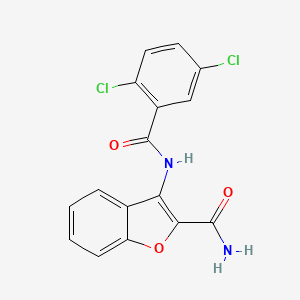

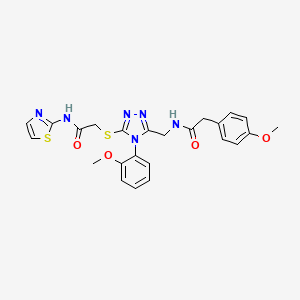

3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide ligands, which are selective for sigma receptors, has been achieved via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Scientific Research Applications

Synthesis and Biological Evaluation

A series of new benzofuran carboxamide derivatives were synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds, characterized by advanced spectroscopic techniques, highlight the chemical versatility and potential therapeutic applications of benzofuran carboxamides (Lavanya, Sribalan, & Padmini, 2017). Furthermore, the microwave-assisted parallel synthesis approach has facilitated the development of benzofuran-2-carboxamide derivatives exhibiting anti-inflammatory, analgesic, and antipyretic properties, underscoring the methodological advancements in producing these compounds (Xie et al., 2014).

Antimicrobial Screening

Novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown promising antimicrobial activity against pathogenic bacteria. These findings suggest the potential of benzofuran carboxamide derivatives in addressing bacterial infections (Idrees et al., 2020).

Antituberculosis Study

The study on 3-methyl-1-benzofuran-2-carbohydrazide and its derivatives has revealed significant antituberculosis activity, indicating the potential of benzofuran compounds in the treatment of tuberculosis. This research contributes to the ongoing efforts in discovering new therapeutic agents against TB (Thorat et al., 2016).

Anticancer Activity

The design, synthesis, and biological evaluation of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor ligands have demonstrated potent cytotoxic activities against cancer cell lines. This research underscores the therapeutic potential of benzofuran-2-carboxamide derivatives in cancer treatment (Youssef et al., 2020).

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a wide range of biological pathways, leading to diverse downstream effects .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Properties

IUPAC Name |

3-[(2,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSLHQIEWSDHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)

![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)